molecular formula C11H8F2N2O3 B7569642 ethyl 6,7-difluoro-3-oxo-4H-quinoxaline-2-carboxylate

ethyl 6,7-difluoro-3-oxo-4H-quinoxaline-2-carboxylate

Cat. No.: B7569642
M. Wt: 254.19 g/mol
InChI Key: OQIPQIAPBBVFDP-UHFFFAOYSA-N
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Description

Ethyl 6,7-difluoro-3-oxo-4H-quinoxaline-2-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a quinoxaline derivative that has shown promise in a variety of research areas, including drug discovery, cancer research, and neuroscience.

Mechanism of Action

The mechanism of action of ethyl 6,7-difluoro-3-oxo-4H-quinoxaline-2-carboxylate is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. This mechanism of action makes it a promising candidate for the development of new drugs.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. These effects make it a promising candidate for the development of drugs to treat a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 6,7-difluoro-3-oxo-4H-quinoxaline-2-carboxylate is its potential as a lead compound for the development of new drugs. However, there are also limitations to its use in lab experiments, including its potential toxicity and its limited solubility in water.

Future Directions

There are many potential future directions for research on ethyl 6,7-difluoro-3-oxo-4H-quinoxaline-2-carboxylate. Some possible areas of research include:
1. Further studies on its mechanism of action and potential as a drug target.
2. Development of new drugs based on this compound for the treatment of various diseases.
3. Studies on its potential as a neuroprotective agent in the treatment of neurological disorders.
4. Investigation of its potential as an anti-cancer agent.
5. Studies on its potential as an anti-inflammatory agent in the treatment of inflammatory diseases.
Overall, this compound is a promising compound that has the potential to make significant contributions to scientific research in a variety of areas. Further research is needed to fully understand its mechanisms of action and potential applications.

Scientific Research Applications

Ethyl 6,7-difluoro-3-oxo-4H-quinoxaline-2-carboxylate has been studied for its potential applications in a variety of scientific research areas. One of the most promising areas of research is in drug discovery, where this compound has shown potential as a lead compound for the development of new drugs.

Properties

IUPAC Name

ethyl 6,7-difluoro-3-oxo-4H-quinoxaline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O3/c1-2-18-11(17)9-10(16)15-8-4-6(13)5(12)3-7(8)14-9/h3-4H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIPQIAPBBVFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC(=C(C=C2NC1=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A reaction mixture was prepared containing 8.75 g. of 4,5-difluoro-2-nitroaniline, 200 ml. of ethanol, and as a catalyst 1 g. of 10 percent palladium-on-carbon. The mixture was hydrogenated until the theoretical amount of hydrogen had been absorbed, using a low-pressure hydrogenation apparatus. The catalyst was separated by filtration using standard precautions and the product of the reaction, 4,5-difluoro-o-phenylenediamine, was reacted with diethyl mesoxalate following the procedure of Example 1 without further purification. The product of this reaction, ethyl 6,7-difluoro-3,4-dihydro-3-oxo-2-quinoxaline carboxylate, melted at about 193°-195° C.
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